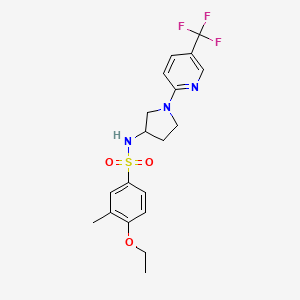
4-ethoxy-3-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of a trifluoromethylpyridine sulfonyl chloride prepared from 2,5-CTF . The synthesis methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine moiety, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Photophysicochemical Properties and Photocatalytic Applications
Research has explored benzenesulfonamide derivatives, similar to the chemical , for their potential in photocatalytic applications. A study by Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, highlighting their suitability for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy for Cancer Treatment
A related study in 2020 by Pişkin, Canpolat, and Öztürk discussed the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivatives. Their findings suggest these compounds have significant potential in photodynamic therapy for cancer treatment, particularly due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Photodynamic Therapy
Another study by Öncül, Öztürk, and Pişkin (2022) further supports the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units in photodynamic therapy. Their research indicates the chemical's good solubility, favorable fluorescence, and singlet oxygen production make it a promising candidate for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Structural and Supramolecular Studies
A study by Jacobs, Chan, and O'Connor (2013) focused on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide. This research provides foundational knowledge on the structural aspects of compounds similar to 4-ethoxy-3-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, which is crucial for understanding its potential applications (Jacobs, Chan, & O'Connor, 2013).
Transfer Hydrogenation Processes
Research by Ruff, Kirby, Chan, and O'Connor (2016) on pyridinesulfonamide derivatives, including N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide, has highlighted their application in transfer hydrogenation processes. This study provides insights into the chemical's potential utility in various catalytic and chemical synthesis applications (Ruff, Kirby, Chan, & O'Connor, 2016).
properties
IUPAC Name |
4-ethoxy-3-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-3-28-17-6-5-16(10-13(17)2)29(26,27)24-15-8-9-25(12-15)18-7-4-14(11-23-18)19(20,21)22/h4-7,10-11,15,24H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGFFUIKQOEEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

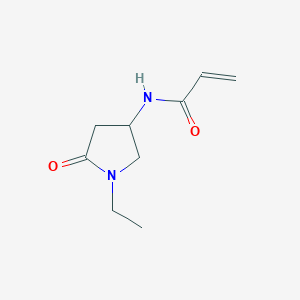
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)
![3-[(Dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine](/img/structure/B2671095.png)
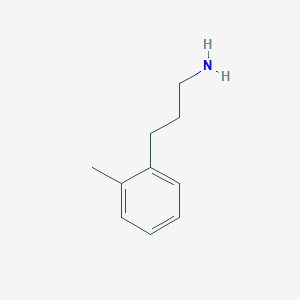
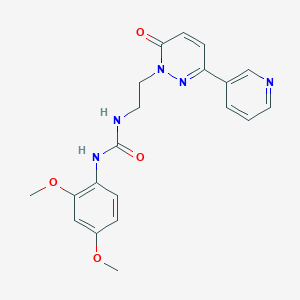
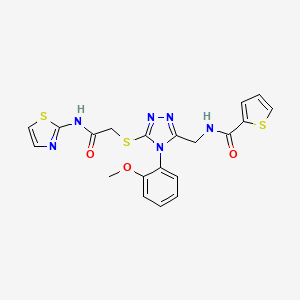
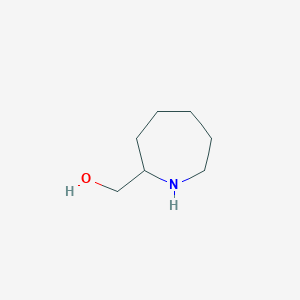
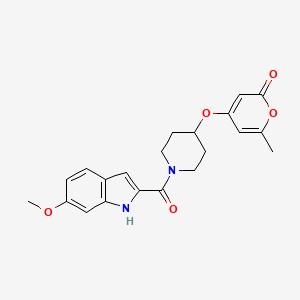
![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)
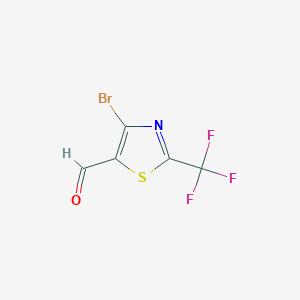
![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)
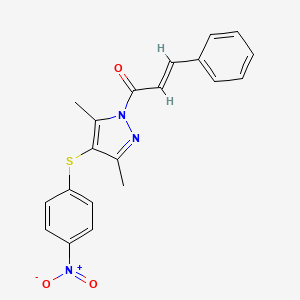
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
![4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2671114.png)